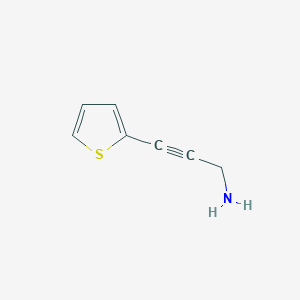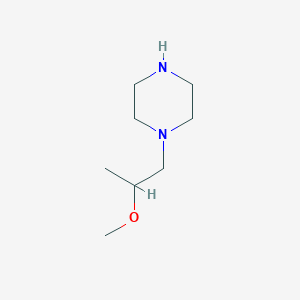
1-(2-Methoxypropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypropyl)piperazine, also known as MPP, is a chemical compound that belongs to the family of piperazines. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
作用机制
The mechanism of action of 1-(2-Methoxypropyl)piperazine is not yet fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin. 1-(2-Methoxypropyl)piperazine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
生化和生理效应
1-(2-Methoxypropyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(2-Methoxypropyl)piperazine has also been shown to have a moderate affinity for adrenergic and histamine receptors, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
1-(2-Methoxypropyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for research. 1-(2-Methoxypropyl)piperazine also has a relatively low toxicity, which makes it safe for use in animal experiments. However, one of the limitations of 1-(2-Methoxypropyl)piperazine is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(2-Methoxypropyl)piperazine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for treating neurological disorders. Another area of research is to study the pharmacokinetics of 1-(2-Methoxypropyl)piperazine, including its absorption, distribution, metabolism, and excretion in the body. This information may help to optimize the dosing and administration of 1-(2-Methoxypropyl)piperazine for therapeutic use. Finally, research on the potential side effects and long-term effects of 1-(2-Methoxypropyl)piperazine is needed to ensure its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(2-Methoxypropyl)piperazine is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. Its relatively easy synthesis method, low toxicity, and potential therapeutic effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects.
合成方法
1-(2-Methoxypropyl)piperazine can be synthesized through a simple and efficient method. It involves the reaction of 2-methoxypropanol with piperazine in the presence of a catalyst such as hydrochloric acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-(2-Methoxypropyl)piperazine.
科学研究应用
1-(2-Methoxypropyl)piperazine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has shown promising results in treating various neurological disorders, including depression, anxiety, and schizophrenia. 1-(2-Methoxypropyl)piperazine has also been studied for its potential use as an antipsychotic drug due to its ability to modulate the dopamine and serotonin neurotransmitter systems.
属性
CAS 编号 |
118560-17-1 |
|---|---|
产品名称 |
1-(2-Methoxypropyl)piperazine |
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
FEDWUGYKPJNTNR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)OC |
规范 SMILES |
CC(CN1CCNCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

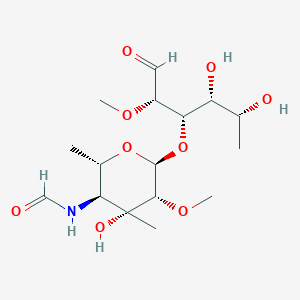
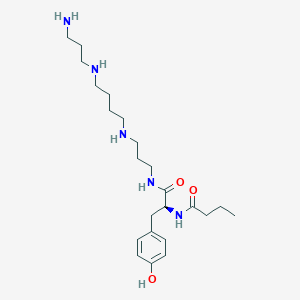
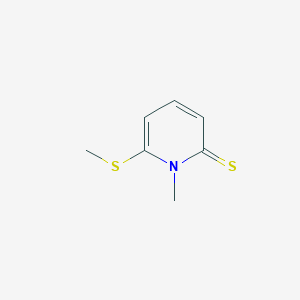
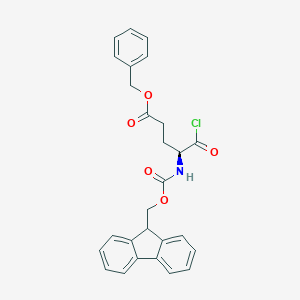
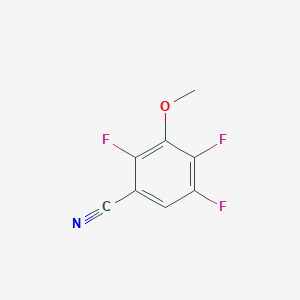
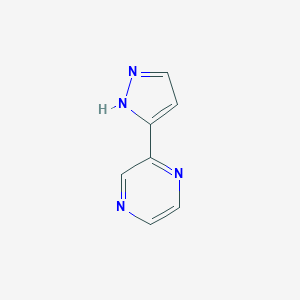
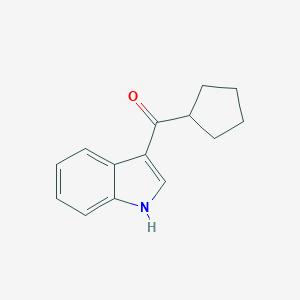
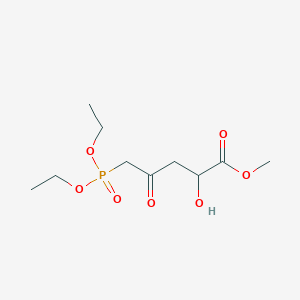
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
